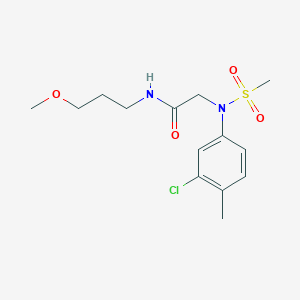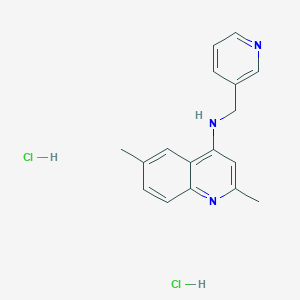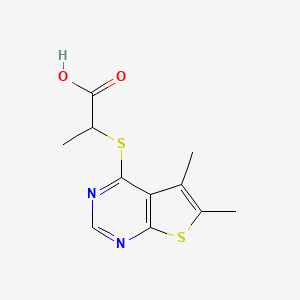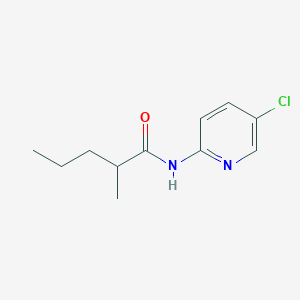![molecular formula C16H23Cl2NO6 B5252318 N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5252318.png)
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenoxy group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative. The final step involves the reaction of this derivative with butan-1-amine in the presence of oxalic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy group is known to bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine
- N-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]butan-1-amine
- N-[2-[2-(2,6-dibromophenoxy)ethoxy]ethyl]butan-1-amine
Uniqueness
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific dichlorophenoxy group, which imparts distinct reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring selective interaction with molecular targets.
Properties
IUPAC Name |
N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.C2H2O4/c1-2-3-7-17-8-9-18-10-11-19-14-12(15)5-4-6-13(14)16;3-1(4)2(5)6/h4-6,17H,2-3,7-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSGALQKQRIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B5252249.png)



![ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5252271.png)
![2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B5252280.png)


![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5252304.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5252310.png)

![[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide](/img/structure/B5252330.png)

![ethyl 4-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5252340.png)
